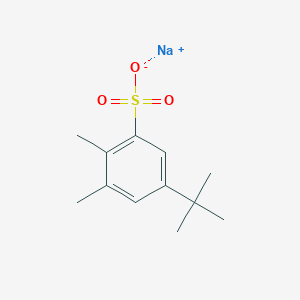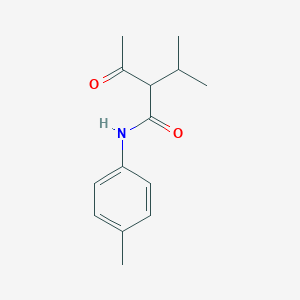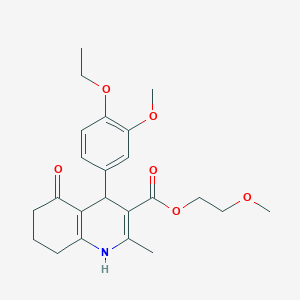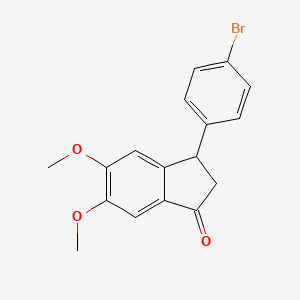![molecular formula C18H20N2O2 B4934867 N-{4-[(isopropylamino)carbonyl]phenyl}-2-methylbenzamide](/img/structure/B4934867.png)
N-{4-[(isopropylamino)carbonyl]phenyl}-2-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-[(isopropylamino)carbonyl]phenyl}-2-methylbenzamide, also known as MLN8054, is a small molecule inhibitor that targets Aurora A kinase. Aurora A kinase is a serine/threonine kinase that plays a crucial role in cell division and is overexpressed in various types of cancer. MLN8054 has been studied extensively for its potential as an anticancer agent and has shown promising results in preclinical studies.
Mécanisme D'action
N-{4-[(isopropylamino)carbonyl]phenyl}-2-methylbenzamide targets Aurora A kinase, which is overexpressed in various types of cancer. Aurora A kinase plays a crucial role in cell division, and its overexpression can lead to abnormal cell division and tumor formation. N-{4-[(isopropylamino)carbonyl]phenyl}-2-methylbenzamide inhibits Aurora A kinase, leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-{4-[(isopropylamino)carbonyl]phenyl}-2-methylbenzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit tumor growth and induce tumor regression in preclinical studies. N-{4-[(isopropylamino)carbonyl]phenyl}-2-methylbenzamide has been tested in various animal models and has shown good tolerability and pharmacokinetic properties.
Avantages Et Limitations Des Expériences En Laboratoire
N-{4-[(isopropylamino)carbonyl]phenyl}-2-methylbenzamide has several advantages for lab experiments. It is a potent inhibitor of Aurora A kinase and has shown promising results in preclinical studies. It has good tolerability and pharmacokinetic properties and can be administered orally. However, N-{4-[(isopropylamino)carbonyl]phenyl}-2-methylbenzamide has some limitations for lab experiments. It is a small molecule inhibitor and may have off-target effects. It may also have limited efficacy in certain types of cancer.
Orientations Futures
There are several future directions for research on N-{4-[(isopropylamino)carbonyl]phenyl}-2-methylbenzamide. One direction is to study its efficacy in combination with other anticancer agents. N-{4-[(isopropylamino)carbonyl]phenyl}-2-methylbenzamide has been shown to synergize with other inhibitors of cell division and may have enhanced efficacy when used in combination. Another direction is to study its efficacy in specific types of cancer, such as melanoma and lung cancer. N-{4-[(isopropylamino)carbonyl]phenyl}-2-methylbenzamide may have different efficacy in different types of cancer, and further studies are needed to determine its potential in these types of cancer. Finally, further studies are needed to determine the optimal dosing and administration schedule for N-{4-[(isopropylamino)carbonyl]phenyl}-2-methylbenzamide in clinical trials.
Méthodes De Synthèse
The synthesis of N-{4-[(isopropylamino)carbonyl]phenyl}-2-methylbenzamide involves several steps, including the preparation of intermediate compounds and the final coupling of the amine and acid components. The synthesis method has been described in detail in several research papers and involves the use of various reagents and solvents.
Applications De Recherche Scientifique
N-{4-[(isopropylamino)carbonyl]phenyl}-2-methylbenzamide has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including melanoma, breast cancer, and lung cancer. In preclinical studies, N-{4-[(isopropylamino)carbonyl]phenyl}-2-methylbenzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to tumor regression.
Propriétés
IUPAC Name |
2-methyl-N-[4-(propan-2-ylcarbamoyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-12(2)19-17(21)14-8-10-15(11-9-14)20-18(22)16-7-5-4-6-13(16)3/h4-12H,1-3H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJIBAJGIEXVFIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)NC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methoxy-4-[5-(4-morpholinyl)-1,3-pentadiyn-1-yl]phenol hydrochloride](/img/structure/B4934789.png)

![N-{1-[1-(cyclopentylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}-N'-(2-methoxyphenyl)urea](/img/structure/B4934799.png)


![3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-benzothiazol-3-ium bromide](/img/structure/B4934810.png)
![3-(2-fluorophenyl)-5-[(5-nitro-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4934823.png)
![7-bromo-4-methylpyrido[1,2-a]pyrimidin-5-ium perchlorate](/img/structure/B4934831.png)
![3,5-dichloro-4-methoxy-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide](/img/structure/B4934836.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-4-[(phenylsulfonyl)amino]benzamide](/img/structure/B4934850.png)
![4-isopropoxy-N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}benzamide](/img/structure/B4934852.png)
![1,3-bis[(2-chloro-4-nitrophenyl)amino]-2-propanol](/img/structure/B4934854.png)
![4-{4-[(4-nitrophenyl)thio]phenyl}-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4934860.png)